5-benzyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
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Overview
Description
5-benzyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is of interest due to its unique structure, which includes a benzyl group, an oxo group, and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with an appropriate diketone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products
Oxidation: 5-benzyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxylic acid
Reduction: 5-benzyl-4-hydroxy-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
5-benzyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its anxiolytic and sedative effects. Additionally, the compound may interact with other enzymes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
5-benzyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is unique due to its specific structural features, such as the presence of a benzyl group and a carbaldehyde group
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-benzyl-4-oxo-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde |
InChI |
InChI=1S/C17H16N2O2/c20-13-18-11-10-17(21)19(12-14-6-2-1-3-7-14)16-9-5-4-8-15(16)18/h1-9,13H,10-12H2 |
InChI Key |
TZSPGMKSRHWUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C=O |
Origin of Product |
United States |
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